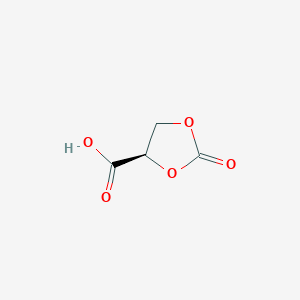![molecular formula C18H18N6O4 B2432023 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 959541-80-1](/img/structure/B2432023.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrazoles can participate in a variety of chemical reactions, including oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3,5-Dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents .科学的研究の応用
Anticancer Research
The compound exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, and preliminary studies suggest that it could inhibit tumor growth. Further investigations are needed to understand its precise mechanisms of action and potential clinical applications .
Chemical Biology
The compound’s interactions with biological systems provide insights into cellular processes. Researchers use it as a tool to study specific pathways or protein targets.
Identification of potent anticancer copper complexes based on 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamine dihydrochloride. DOI: 10.1039/D1DT01724A
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyrazole and pyrimidine moieties
Mode of Action
The exact mode of action of this compound is not currently known. Based on its structural features, it is plausible that the compound could interact with its targets via hydrogen bonding or hydrophobic interactions. The presence of a nitrophenyl group could potentially enable the compound to act as an inhibitor for certain enzymes .
Biochemical Pathways
Given the presence of pyrazole and pyrimidine moieties, it might affect pathways involving these heterocyclic compounds
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. The compound’s solubility, stability, and permeability would influence its bioavailability. The presence of a nitrophenyl group could potentially affect its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it could potentially interfere with the function of certain proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups .
将来の方向性
特性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-11-9-17(26)22(18(19-11)23-13(3)8-12(2)21-23)10-16(25)20-14-4-6-15(7-5-14)24(27)28/h4-9H,10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRLQZGJXSMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Methyl-1H-[1,2,4]triazol-3-yl)pyridine](/img/structure/B2431941.png)
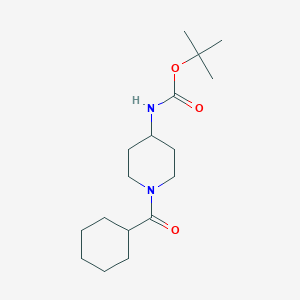
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2431946.png)
![2-(2-pyrrolidin-1-ylpyridin-4-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2431947.png)



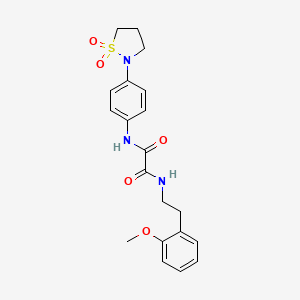
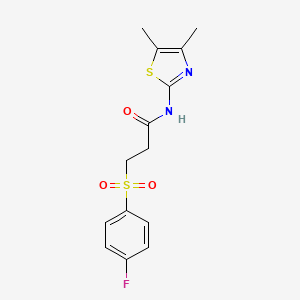


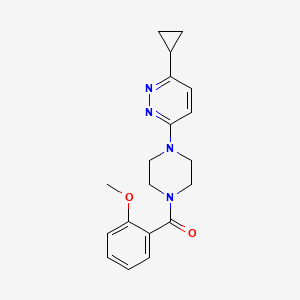
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)
